
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloro-4-methoxyaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives depending on the specific conditions.
Reduction: The primary product is 2-Chloro-4-methoxy-3-aminobenzene-1-sulfonamide.
Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.
科学的研究の応用
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroanisole: Similar structure but lacks the sulfonamide group.
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a chloro group.
2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
特性
CAS番号 |
88345-22-6 |
|---|---|
分子式 |
C7H7ClN2O5S |
分子量 |
266.66 g/mol |
IUPAC名 |
2-chloro-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-4-2-3-5(16(9,13)14)6(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
InChIキー |
FBMPCYUYQIIEFR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
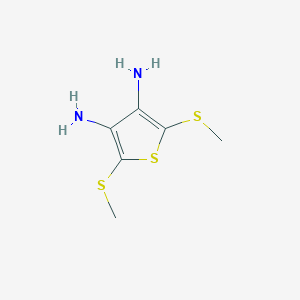
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


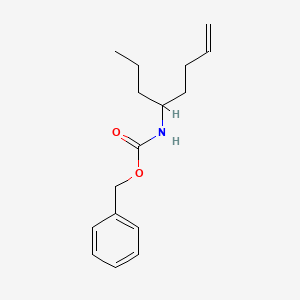
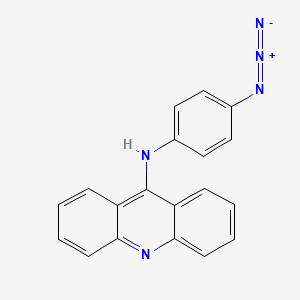
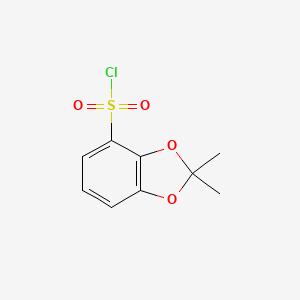
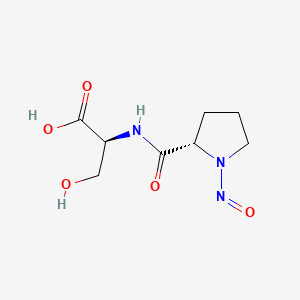
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
